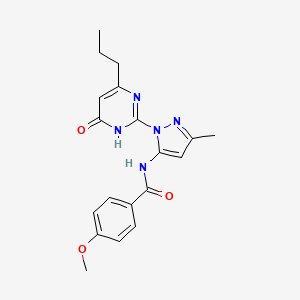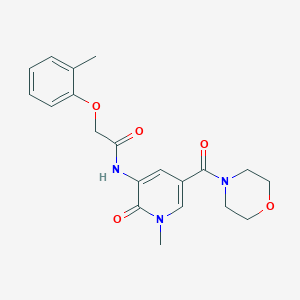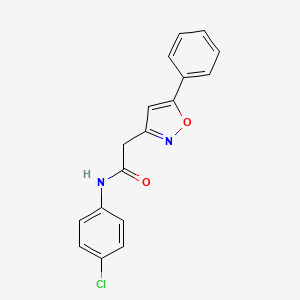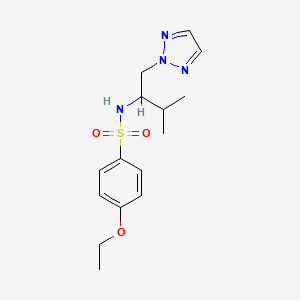![molecular formula C19H18N6O B2557530 N-(6-(1-méthyl-1H-pyrazol-4-yl)pyridin-3-yl)méthyl)-2-méthylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034522-11-5](/img/structure/B2557530.png)
N-(6-(1-méthyl-1H-pyrazol-4-yl)pyridin-3-yl)méthyl)-2-méthylimidazo[1,2-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne et antimycobactérienne
Les dérivés de l'imidazole ont montré des propriétés antibactériennes et antimycobactériennes prometteuses. Les chercheurs ont synthétisé des composés avec des motifs imidazoles et évalué leur efficacité contre les souches bactériennes, y compris Mycobacterium tuberculosis. Notamment, certains dérivés du 1,3-diazole (imidazole) présentent une activité antituberculeuse puissante .
Activité ulcérogène
Les dérivés de l'imidazole ont été étudiés pour leurs effets ulcérogènes. Comprendre leur impact sur la muqueuse gastrique et la formation d'ulcères est crucial pour l'évaluation de la sécurité des médicaments.
En résumé, le composé « N-(6-(1-méthyl-1H-pyrazol-4-yl)pyridin-3-yl)méthyl)-2-méthylimidazo[1,2-a]pyridine-3-carboxamide » est prometteur dans divers domaines, allant des applications antibactériennes et antitumorales aux thérapies antidiabétiques et antivirales potentielles. Les chercheurs continuent d'explorer ses propriétés multiformes, visant à exploiter son potentiel thérapeutique . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊
Mécanisme D'action
Target of Action
Similar compounds with imidazole and pyrazole moieties have been reported to have a broad range of biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bonding .
Biochemical Pathways
Similar compounds have been reported to have diverse pharmacological effects, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole, a moiety present in the compound, is known to be highly soluble in water and other polar solvents , which may influence the compound’s bioavailability.
Result of Action
Similar compounds have been reported to have diverse pharmacological effects , suggesting that this compound may also have multiple effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-13-18(25-8-4-3-5-17(25)23-13)19(26)21-10-14-6-7-16(20-9-14)15-11-22-24(2)12-15/h3-9,11-12H,10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJBPSJAPPBNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CN=C(C=C3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethylspiro[1H-indene-3,2'-oxirane]](/img/structure/B2557450.png)


![2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2557456.png)
![N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide](/img/structure/B2557458.png)

![N-(3,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2557462.png)




![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557469.png)
![N'-(3-chloro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2557470.png)
